ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
CAS No.: 674361-92-3
Cat. No.: VC5300696
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
* For research use only. Not for human or veterinary use.
![ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE - 674361-92-3](/images/structure/VC5300696.png)
Specification
CAS No. | 674361-92-3 |
---|---|
Molecular Formula | C19H21NO3S |
Molecular Weight | 343.44 |
IUPAC Name | ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Standard InChI Key | QZMNNNBIWRQMSM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C |
Introduction
The compound ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic molecule belonging to the class of cyclopenta[b]thiophene derivatives. These compounds are structurally characterized by a fused thiophene and cyclopentane ring system, often modified with functional groups to enhance biological activity or material properties.
This article provides an in-depth examination of the compound's structure, synthesis, properties, and potential applications based on available research.
Synthesis
The synthesis of ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves:
-
Formation of the cyclopenta[b]thiophene core: This is achieved through cyclization reactions involving thiophene precursors.
-
Amidation Reaction: The introduction of the benzamido group is performed using benzoyl chloride derivatives in the presence of a base like triethylamine.
-
Esterification: The carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
Spectroscopic Characterization
The compound can be characterized using standard analytical techniques:
-
NMR Spectroscopy:
-
Proton (H NMR) and Carbon (C NMR) spectra confirm the presence of aromatic protons, aliphatic chains, and amide functionalities.
-
-
Mass Spectrometry (MS):
-
Provides molecular ion peaks corresponding to , confirming molecular weight.
-
-
Infrared (IR) Spectroscopy:
-
Key peaks include C=O stretching (ester and amide groups) around 1700 cm and N-H stretching near 3300 cm.
-
Biological Activity
Cyclopenta[b]thiophene derivatives are known for their diverse pharmacological properties. While specific data on this compound is limited, similar structures exhibit:
-
Anti-inflammatory Activity: Through inhibition of enzymes like cyclooxygenase or lipoxygenase.
-
Antimicrobial Properties: Effective against bacterial and fungal strains due to their ability to disrupt cell membranes or inhibit enzymes.
-
Potential as Drug Candidates: The benzamido functional group enhances binding affinity to biological targets.
Applications
-
Pharmaceuticals:
-
Potential use as anti-inflammatory agents or enzyme inhibitors.
-
Structural analogs have been explored for anticancer activity.
-
-
Material Science:
-
Cyclopenta[b]thiophenes are used in organic electronics due to their semiconducting properties.
-
-
Chemical Probes:
-
Useful in studying protein-ligand interactions due to their ability to form hydrogen bonds and hydrophobic interactions.
-
Comparative Data Table
Property | Value/Observation | Methodology |
---|---|---|
Molecular Weight | ~317.40 g/mol | Calculated |
Melting Point | Not reported | Experimental |
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Empirical |
Key IR Peaks | ~1700 cm (C=O), ~3300 cm (N-H) | IR Spectroscopy |
Biological Activity | Anti-inflammatory potential | In silico docking studies* |
*Note: Data inferred from structurally related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume